![molecular formula C11H17ClFNO2 B1417054 1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride CAS No. 2206608-49-1](/img/structure/B1417054.png)
1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride
Overview
Description
“1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride” is a chemical compound with the molecular formula C11H17ClFNO2 . It is related to a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of “1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride” consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Transport and Luminescence Properties
The effects of polar side groups, including methoxy and fluoro substitutions, on transport and luminescence properties of a series of compounds, provide insights into their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. These studies suggest that the polar side groups do not significantly influence the emission wavelength of molecules in solid states, indicating the potential of such compounds in the development of OLED materials with specific luminescence properties (Tong et al., 2004).
Synthesis and Analytical Characterizations
Research on substances based on the 1,2-diarylethylamine template, including studies on their syntheses and comprehensive analytical characterizations, highlights their applications in clinical settings and as research chemicals. Such substances have been investigated for potential clinical applications and as models for studying the behavior of new psychoactive substances (Dybek et al., 2019).
Metabolism and Disposition Studies
Investigations into the metabolism and disposition of compounds with similar structural features in humans underscore their relevance in pharmacokinetics and pharmacodynamics studies. Understanding the metabolic pathways and disposition of these compounds can inform drug design and therapeutic applications (Shaffer et al., 2008).
Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake
The synthesis of dual PDE4 inhibitor/SSRI compounds demonstrates the therapeutic potential of structurally similar compounds in treating depression and other mental health disorders. These compounds show promise in improving the efficacy and safety profiles of treatments for neurological conditions (Cashman et al., 2009).
Chiral Resolution and Synthesis
Research focusing on the chiral resolution and synthesis of compounds provides valuable methodologies for obtaining enantiomerically pure substances, which are crucial for drug development and other applications requiring high stereochemical purity (Hui-qian, 2015).
Future Directions
The future directions for research on “1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride” and related compounds could involve further exploration of their potential therapeutic applications, as well as continued investigation into their synthesis processes, chemical reactions, and physical and chemical properties .
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that benzylic halides, which are similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur via the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects depending on the specific context and environment.
Result of Action
The compound’s potential involvement in reactions such as suzuki–miyaura coupling could result in the formation of new carbon–carbon bonds , which could have various effects depending on the specific context and environment.
properties
IUPAC Name |
1-[3-fluoro-4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2.ClH/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHJJWZHOJUEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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